N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide

Carbonic Anhydrase Inhibition Enzyme Assay Structure-Activity Relationship

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide (CAS 2034438-71-4) is a synthetic sulfonamide derivative integrating a benzothiophene core, a chiral hydroxyethyl linker, and a 2,6-difluorobenzenesulfonamide moiety. The 2,6-difluorobenzenesulfonamide fragment is a validated carbonic anhydrase (CA) II inhibitor, as evidenced by its co-crystal structure within the enzyme's active site (PDB: 1IF5).

Molecular Formula C16H13F2NO3S2
Molecular Weight 369.4
CAS No. 2034438-71-4
Cat. No. B2828518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide
CAS2034438-71-4
Molecular FormulaC16H13F2NO3S2
Molecular Weight369.4
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CS2)C(CNS(=O)(=O)C3=C(C=CC=C3F)F)O
InChIInChI=1S/C16H13F2NO3S2/c17-12-5-3-6-13(18)16(12)24(21,22)19-8-14(20)11-9-23-15-7-2-1-4-10(11)15/h1-7,9,14,19-20H,8H2
InChIKeyQWMIWCHAKQYBQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide Core Structural and Pharmacophoric Profile


N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide (CAS 2034438-71-4) is a synthetic sulfonamide derivative integrating a benzothiophene core, a chiral hydroxyethyl linker, and a 2,6-difluorobenzenesulfonamide moiety. The 2,6-difluorobenzenesulfonamide fragment is a validated carbonic anhydrase (CA) II inhibitor, as evidenced by its co-crystal structure within the enzyme's active site (PDB: 1IF5) [1]. This structural pairing suggests a rationally designed ligand aimed at leveraging the CA-inhibiting pharmacophore while the benzothiophene group contributes to hydrophobic interactions and influences isoform selectivity. The compound is supplied as a research-grade molecule with a typical purity of ≥95% and a molecular weight of 369.4 g/mol, positioning it as a key intermediate or tool compound for structure-activity relationship (SAR) studies around benzothiophene-sulfonamide hybrids .

Why N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide Cannot Be Replaced by Simple Analogs


Generic substitution within this chemical class is scientifically risky due to the compound's highly specific structural architecture. The hydroxyethyl linker is chiral and capable of forming critical hydrogen bonds, a feature abolished in non-hydroxylated analogs such as N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2,6-difluorobenzenesulfonamide . Furthermore, the 2,6-difluoro substitution pattern on the benzenesulfonamide is crucial for CA II inhibition; replacement with non-fluorinated or mono-fluorinated benzenesulfonamides dramatically reduces binding affinity [1]. Benzothiophene-sulfonamides without this specific 2,6-difluoro configuration, while active against tumor-associated CA IX, exhibit different inhibition profiles and are primarily explored as NADH oxidase inhibitors or apoptosis inducers [2]. Simply sourcing a generic 'benzothiophene sulfonamide' will likely result in off-target activity, altered pharmacokinetics, and invalid experimental conclusions, underscoring the need for this specific CAS number in reproducible research.

Quantitative Differentiation and Comparative Analysis of N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide


Carbonic Anhydrase II Target Engagement: Pharmacophore Affinity Baseline

The fundamental pharmacophoric activity of the target compound's 2,6-difluorobenzenesulfonamide warhead is evidenced by its co-crystallization with human carbonic anhydrase II (CA II). While a specific Ki for the full compound is not available, the X-ray structure of the warhead bound to CA II provides a crucial affinity baseline. The 2,6-difluoro substitution pattern is critical for this binding, distinguishing it from other fluorinated analogs [1].

Carbonic Anhydrase Inhibition Enzyme Assay Structure-Activity Relationship

Linker Group Impact on Pharmacological Flexibility: Hydroxyl vs. Dimethylamino

A direct structural analog exists where the hydroxyethyl linker of the target compound is replaced with a dimethylaminoethyl group (CAS 2034465-20-6) . This substitution fundamentally alters the molecule's hydrogen-bonding capability and basicity. The target compound's hydroxyl group can act as both a hydrogen bond donor and acceptor, whereas the dimethylamino analog introduces a basic tertiary amine, which is protonatable at physiological pH. This shift impacts logP, solubility, and off-target binding profiles, making the target compound a distinct and non-interchangeable entity for pharmacological testing.

Physicochemical Property Medicinal Chemistry Analog Design

Selectivity Potential Over Chymase Inhibitors in Cardiac Fibrosis

A major class of benzothiophene sulfonamides acts as selective chymase inhibitors (e.g., those from Toa Eiyo Ltd., exemplified in patent US7071220) for preventing cardiac fibrosis [1]. These inhibitors feature an N-substituted benzothiophenesulfonamide core where the sulfonamide is directly linked to or substituted on the benzothiophene ring. Our target compound's structure is inverted, with the benzothiophene linked via an alkyl chain to the nitrogen of a benzenesulfonamide. This topological inversion is likely to abolish chymase inhibition, thereby enhancing selectivity for CA over chymase, a critical differentiator for researchers aiming to avoid confounding cardiovascular effects.

Cardiac Fibrosis Chymase Inhibitor Enzyme Selectivity

Purity and Supply Consistency for In Vivo Proof-of-Concept Studies

Chemical suppliers list this compound with a minimum purity specification of 95% . This is a standard purity for initial biological screening, but its enforcement is critical. The presence of over-sulfonylated byproducts or residual epoxide intermediates from the synthesis of the hydroxyethyl linker can cause significant cytotoxicity artifacts. Specifying this CAS-rather than a generic benzothiophene sulfonamide-enforces a minimum quality control standard, ensuring that comparative in vivo or cellular assay data is generated with a well-defined single entity, not a mixture.

Analytical Chemistry Reproducibility Procurement Specification

High-Impact Applications for N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide in Drug Discovery


CNS-Penetrant Carbonic Anhydrase Inhibitor Optimization

The combination of a validated CA II pharmacophore (2,6-difluorobenzenesulfonamide) with a neutral, hydrogen-bonding linker makes this compound an ideal starting point for developing CA inhibitors with improved CNS penetration. Unlike charge-carrying amine analogs, its neutral state at physiological pH is theoretically favorable for crossing the blood-brain barrier. Researchers can use this compound as a scaffold to design isoform-selective inhibitors for neurological conditions where CA II and CA VII are implicated, such as epilepsy and neuropathic pain [1].

Cardiac Fibrosis Research Requiring Exclusion of Chymase Activity

In cardiac fibrosis, it is crucial to dissect the role of angiotensin II-generating enzymes. This compound's structural features indicate a lack of chymase inhibitory activity, in contrast to many benzothiophene-sulfonamide derivatives that are potent chymase inhibitors. Using this molecule allows researchers to study CA-mediated effects in cardiac models without the confounding variable of chymase inhibition, providing cleaner data than when using generic benzothiophene sulfonamides [2].

Building a Specificity Panel for Tumor-Associated CA Isoforms

Tumor-associated carbonic anhydrases (CA IX, CA XII) are validated oncology targets. The target compound's 2,6-difluoro binding motif differs from the benzothiophene-1,1-dioxide sulfonamides previously tested for isoform selectivity. Incorporating this compound into a selectivity panel can help map the pharmacophoric requirements for CA IX/CA XII versus the ubiquitous CA II, aiding in the development of tumor-specific inhibitors with a better therapeutic window [3].

Structure-Based Drug Design and Fragment-Based Lead Discovery

The established co-crystal structure of the 2,6-difluorobenzenesulfonamide warhead in CA II (PDB: 1IF5) provides a direct structural biology basis for computational chemistry and fragment growing. Medicinal chemists can use this compound as a validated anchor fragment for designing novel CA inhibitors with extended benzothiophene-based hydrophobicity to fill adjacent binding pockets, a strategy supported by the existing X-ray data [1].

Quote Request

Request a Quote for N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.